Cyclopentanone, 2-(2-hydroxyethyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2-(2-hydroxyethyl)cyclopentanone is through the Barton reaction. This reaction involves the photochemical addition of an alkyl nitrite to a cyclopentanone derivative, followed by a series of steps to introduce the hydroxyethyl group . The reaction conditions typically include the use of a photochemical reactor and specific wavelengths of light to initiate the reaction.
Industrial Production Methods
Industrial production of cyclopentanone derivatives often involves the oxidation of cyclopentanol or the dehydrogenation of cyclopentane. These processes can be adapted to introduce various functional groups, including the hydroxyethyl group, through subsequent chemical reactions . The reaction conditions for these processes typically involve high temperatures and the use of catalysts such as copper or zinc.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethyl)cyclopentanone undergoes several types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form a secondary alcohol.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield a carboxylic acid derivative, while reduction of the carbonyl group can produce a secondary alcohol.
Scientific Research Applications
2-(2-Hydroxyethyl)cyclopentanone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-hydroxyethyl)cyclopentanone involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biomolecules, influencing their structure and function. The carbonyl group in the cyclopentanone ring can also undergo nucleophilic addition reactions, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-hydroxyethyl)cyclopentanone include:
Cyclopentanone: The parent compound, which lacks the hydroxyethyl group.
2-Pentylcyclopentanone: A derivative with a pentyl group instead of a hydroxyethyl group.
2-Heptylcyclopentanone: A derivative with a heptyl group instead of a hydroxyethyl group.
Uniqueness
The uniqueness of 2-(2-hydroxyethyl)cyclopentanone lies in the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-hydroxyethyl)cyclopentan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-5-4-6-2-1-3-7(6)9/h6,8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGDUNUNVYODAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480370 |
Source
|
Record name | Cyclopentanone, 2-(2-hydroxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24804-46-4 |
Source
|
Record name | Cyclopentanone, 2-(2-hydroxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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